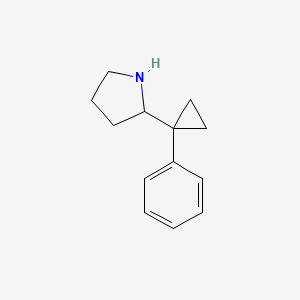
2-(1-Phenylcyclopropyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Phenylcyclopropyl)pyrrolidine is a chemical compound characterized by a pyrrolidine ring attached to a phenyl-substituted cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Phenylcyclopropyl)pyrrolidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylcyclopropylamine with pyrrolidine under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Phenylcyclopropyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The phenyl and cyclopropyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylcyclopropyl ketones, while reduction can produce different amine derivatives.
Scientific Research Applications
2-(1-Phenylcyclopropyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-Phenylcyclopropyl)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and activity are essential to understand its full potential.
Comparison with Similar Compounds
Pyrrolidine: A simpler analog without the phenylcyclopropyl group.
Phenylcyclopropylamine: Lacks the pyrrolidine ring but shares the phenylcyclopropyl moiety.
Pyrrolidine-2-one: Contains a similar pyrrolidine ring but with different functional groups.
Uniqueness: 2-(1-Phenylcyclopropyl)pyrrolidine is unique due to the combination of the phenylcyclopropyl group and the pyrrolidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H17N |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
2-(1-phenylcyclopropyl)pyrrolidine |
InChI |
InChI=1S/C13H17N/c1-2-5-11(6-3-1)13(8-9-13)12-7-4-10-14-12/h1-3,5-6,12,14H,4,7-10H2 |
InChI Key |
VWZBOYGCZWOUHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Methoxyphenyl)spiro[3.3]heptan-2-amine](/img/structure/B13528439.png)
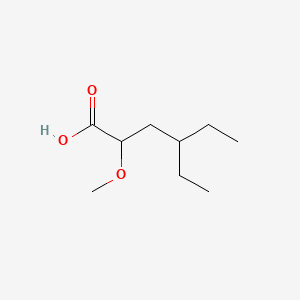
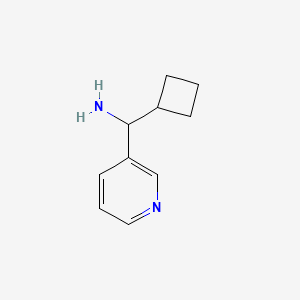
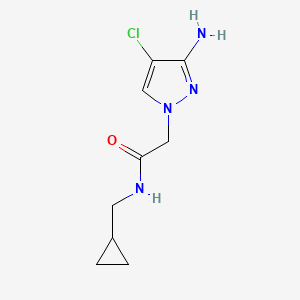

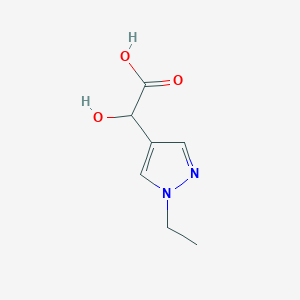
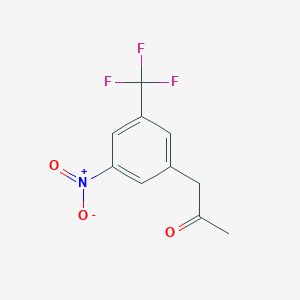




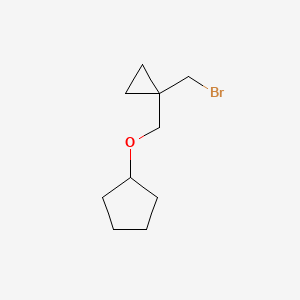
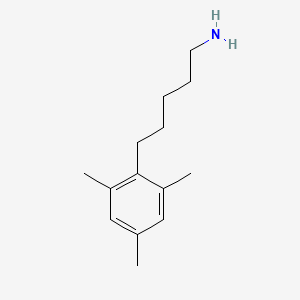
![methyl[(1S)-1-(4-nitrophenyl)ethyl]aminehydrochloride](/img/structure/B13528501.png)
